Cannithrene 2
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Overview
Description
Cannithrene 2 is one of two isomers of cannithrene, the other being cannithrene 1. This compound is a hydrophobic, neutral compound that is insoluble in water .
Preparation Methods
Cannithrene 2 can be synthesized through the hydrogenation of phenanthrene derivatives. The specific synthetic routes and reaction conditions for this compound involve the reduction of a carbon-carbon double bond in the phenanthrene structure .
Chemical Reactions Analysis
Cannithrene 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cannithrene 2 involves its interaction with molecular targets and pathways in biological systems. detailed information on its specific molecular targets and pathways is limited . Further research is needed to fully understand how this compound exerts its effects.
Comparison with Similar Compounds
Cannithrene 2 is similar to other hydrophenanthrenes, such as cannithrene 1 . It is unique in its specific structural configuration and the presence of certain functional groups. Other similar compounds include various cannabinoids and non-cannabinoid phenols found in cannabis plants . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
83016-16-4 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2,6-dimethoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-19-11-7-10-4-3-9-5-6-13(20-2)16(18)15(9)14(10)12(17)8-11/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
JOPGVVOTXYNMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCC3=C2C(=CC(=C3)OC)O)C=C1)O |
Origin of Product |
United States |
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